molecular formula C20H14O2 B13129739 2-(9H-Fluoren-9-YL)benzoic acid CAS No. 64611-30-9

2-(9H-Fluoren-9-YL)benzoic acid

Cat. No.: B13129739
CAS No.: 64611-30-9
M. Wt: 286.3 g/mol
InChI Key: QLRHRLZEZWEOGF-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-YL)benzoic acid is an organic compound that features a fluorenyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-YL)benzoic acid typically involves the reaction of fluorenylmethanol with benzoic acid derivatives under specific conditions. One common method involves the use of a protecting group strategy, where the fluorenyl group is first protected and then deprotected after the coupling reaction . Another method involves direct coupling using catalysts such as palladium or copper to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-YL)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(9H-Fluoren-9-YL)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-YL)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions. The fluorenyl group can also facilitate the compound’s incorporation into larger molecular structures, enhancing its functional properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-Fluoren-9-ylmethoxy)carbonylamino benzoic acid
  • 2-(9H-Fluoren-9-ylmethoxy)carbonylamino methylbenzoic acid
  • 2-(9H-Fluoren-9-ylmethoxy)carbonylamino cyclooctanecarboxylic acid

Uniqueness

2-(9H-Fluoren-9-YL)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its fluorenyl group provides rigidity and planarity, making it suitable for applications in materials science and organic electronics. Additionally, its benzoic acid moiety allows for further functionalization, enhancing its versatility in synthetic chemistry.

Properties

CAS No.

64611-30-9

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

2-(9H-fluoren-9-yl)benzoic acid

InChI

InChI=1S/C20H14O2/c21-20(22)18-12-6-5-11-17(18)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12,19H,(H,21,22)

InChI Key

QLRHRLZEZWEOGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4=CC=CC=C4C(=O)O

Origin of Product

United States

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